5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid
Description
Chemical Structure and Properties 5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid (molecular formula: C₈H₆N₂O₃, molecular weight: 229.28 g/mol) is a heterocyclic compound featuring fused imidazole and pyrimidine rings, with a carboxylic acid substituent at position 7 and a ketone group at position 5 . While its CAS number remains unspecified in the available evidence, its structural analogs are well-documented in pharmacological and agrochemical contexts.
Properties
IUPAC Name |
5-oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)4-3-5-8-1-2-10(5)7(13)9-4/h1-3H,(H,9,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTZHOMQHSROIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784874-23-2 | |
| Record name | 5-oxo-5H,6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with glyoxal in the presence of a base, followed by oxidation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Triazolo-Pyrimidine Derivatives
- 7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 34102-76-6): This compound replaces the imidazole ring with a triazole ring, altering electronic properties. Its molecular formula (C₉H₈BrCl, MW: 231.52 g/mol) includes halogen substituents, which may improve bioactivity .
Thiadiazolo-Pyrimidine Derivatives
- 2-R-5-Oxo-5H-6-Carboxamido-7-Phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine :
The thiadiazole ring introduces sulfur atoms, increasing lipophilicity and altering hydrogen-bonding patterns. Synthesized via amine reactions, this derivative’s carboxamide group enhances solubility compared to the carboxylic acid in the target compound .
Substituent and Functional Group Variations
Imidazolinone Herbicides
- Imazamox and Imazethapyr :
These agrochemicals feature a 5-oxo-imidazole ring fused to pyridinecarboxylic acid. Substituents like methoxymethyl (imazamox) or ethyl (imazethapyr) groups confer herbicidal activity by inhibiting acetolactate synthase. Unlike the target compound, their pyridine cores reduce tautomeric flexibility .
Benzo-Fused Analog with Azo Linkage
- 6-(2-Methyl-5-oxo-1-phenylimidazol-4-ylazo)-1-oxo-benzoimidazo[1,2-c]pyrimidine-7-carboxylic acid: The benzo extension and azo linkage create a non-planar tautomer, as confirmed by spectral and quantum-chemical studies.
Tautomerism and Stability
The target compound’s tautomeric behavior is critical for its chemical interactions. Evidence from benzo-fused analogs demonstrates that non-planar tautomers (e.g., C₆H₄-azo forms) exhibit reduced conjugation stability compared to planar imidazo-pyrimidine systems . Additionally, the carboxylic acid group in 5-oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid facilitates strong hydrogen bonding (RO∙∙∙O distances ~2.5–2.8 Å), comparable to hydrated perfluoroalkanoic acids, which enhances crystallinity and thermal stability .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties |
|---|---|---|---|---|
| This compound | C₈H₆N₂O₃ | 229.28 | Carboxylic acid, ketone | Research compound (inferred) |
| Imazethapyr | C₁₅H₁₉N₃O₃ | 289.33 | Ethyl, pyridinecarboxylic acid | Herbicide |
| 7-Oxo-triazolo[1,5-a]pyrimidine-5-carboxylic acid | C₉H₈BrCl | 231.52 | Bromine, chlorine | Antimicrobial research |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
